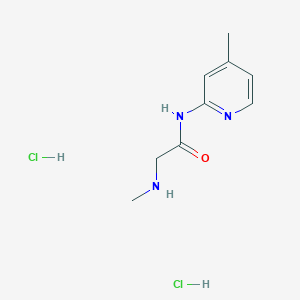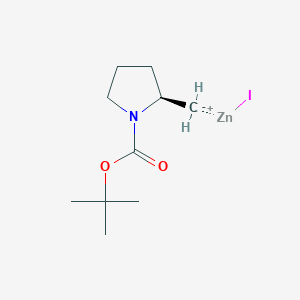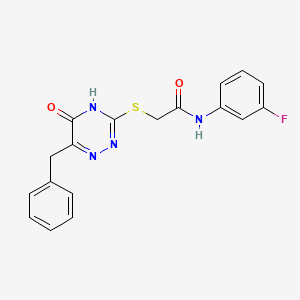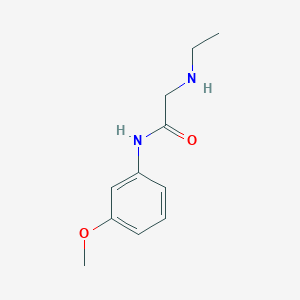
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzamide derivatives involves complex reactions such as Diels-Alder reactions, intramolecular hydrogen bonding, and regioselective and chemoselective processes. For example, compounds similar to the targeted molecule have been synthesized through reactions yielding specific regioisomers facilitated by intramolecular N-H···O hydrogen bonds and stabilized by aromatic π-π interactions. These processes highlight the intricate methods required to synthesize such complex molecules (Kranjc, Kočevar, & Perdih, 2011).
Molecular Structure Analysis
The molecular structure of benzamide derivatives showcases a variety of bonding and interactions, including disordered over two sets of atomic sites, π-π stacking interactions, and hydrogen bonding. These structural features are critical for understanding the compound's behavior and properties. For instance, certain benzamide compounds exhibit molecular conformations leading to different modes of supramolecular aggregation, influenced by substituents on the benzamide ring (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives can vary significantly based on their structure. For instance, some compounds have been synthesized to exhibit specific reactions with arylamines, heterylamines, and phenols, leading to various substituted derivatives. These reactions are fundamental for exploring the chemical versatility and potential applications of the compound (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are pivotal for understanding the compound's potential for various applications. Some related benzamide compounds have been characterized by their amorphous nature and excellent solubility in a variety of solvents, indicating potential ease of use in different mediums (Liaw, Huang, Hsu, & Chen, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents and potential biological activity, are essential for determining the applicability of the compound in various fields. For example, some benzamide derivatives have shown promising results in biological screenings, hinting at their potential therapeutic applications (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
科学的研究の応用
Melanoma Imaging and Therapy
N-(dialkylaminoalkyl)benzamides, structurally related to the queried compound, have shown significant potential in melanoma imaging and therapy. Compounds like 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide exhibited high melanoma uptake and tissue selectivity in animal models. Their high uptake and slow clearance offer considerable potential for melanoma imaging and possibly radionuclide therapy in patients (Eisenhut et al., 2000).
Neuroleptic Activity
Benzamides, similar to the queried compound, have been explored for their neuroleptic activity. Compounds such as cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide have demonstrated substantial potency as neuroleptic agents, potentially useful in the treatment of psychosis (Iwanami et al., 1981).
Solid Tumor Imaging
Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Compounds with moderate to high affinity for sigma-2 receptors and acceptable tumor/normal tissue ratios have shown promising characteristics for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Hypoglycemic and Hypolipidemic Activities
Glibenclamide analogs, structurally related to the queried compound, have been studied for their hypoglycemic and hypolipidemic activities. Substitutions on the lipophilic side chain of these compounds have shown to potentially increase the affinity for receptors or half-life, resulting in longer-lasting anti-hyperglycemic and anti-lipidemic activities (Ahmadi et al., 2014).
Histone Deacetylase Inhibition for Cancer Therapy
N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene substitution, have demonstrated potent histone deacetylase inhibition activities, indicating their therapeutic potential for cancer treatment, especially breast cancer (Feng et al., 2011).
Anticonvulsant Activities
Benzenesulfonamide derivatives, structurally related to the queried compound, have shown promising anticonvulsant activities, suggesting their potential as a new class of anticonvulsant agents for the treatment of epilepsy (Wang et al., 2015).
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-14(2)29-21(19(13)12-22)23-20(25)15-5-4-6-16(11-15)24-30(26,27)18-9-7-17(28-3)8-10-18/h4-11,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPWBISRFJSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)

![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)
![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)
![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)




![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)